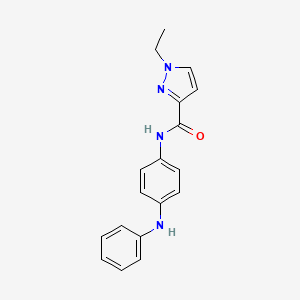
N~2~-(4-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazol-amine derivatives, including those similar to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide, involves multiple steps, including the use of NMR and mass spectra for structural confirmation. These compounds have been synthesized for their potential anticancer activity against human cancer cell lines, demonstrating good to moderate activity across various cell types (Yakantham, Sreenivasulu, & Raju, 2019). Another synthesis approach reported involves thiazolidin-4-one derivatives, characterized by X-ray diffraction and quantum chemical calculations, underscoring the importance of detailed structural analysis in the synthesis process (Yahiaoui et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide has been extensively studied through techniques like X-ray diffraction. These studies reveal critical insights into the compound's crystal structure and molecular geometry, which is essential for understanding its reactivity and interactions (Yahiaoui et al., 2019). Density functional theory (DFT) calculations complement these experimental findings by providing a theoretical framework for predicting molecular properties and behaviors.
Chemical Reactions and Properties
Thiazol-amine derivatives exhibit a range of chemical reactions and properties, including the ability to form complex structures with potential biological activities. Their synthesis often involves reactions that yield compounds with anticancer and antiplatelet activities, illustrating the functional versatility of thiazol derivatives (Tanaka et al., 1994). These properties are closely linked to their molecular structure and the presence of functional groups that facilitate specific chemical interactions.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on thiazole-based pyridine derivatives, including those with 4-methoxyphenyl groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show a direct relationship between their concentration and inhibition efficiency, suggesting their potential in protecting metallic surfaces against corrosion through both anodic and cathodic inhibition mechanisms. The study highlights the compounds' thermodynamic properties and their ability to form protective films on metal surfaces, as explored through various spectroscopic and electrochemical techniques (Chaitra, Mohana, & Tandon, 2016).
Anticancer Activities
A series of derivatives related to the given compound have been synthesized and tested for their anticancer activities against various human cancer cell lines. The research findings suggest that these compounds exhibit promising anticancer properties, which could be explored further for potential therapeutic applications (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Properties
Several studies have focused on the synthesis and evaluation of thiazole-based compounds for their antimicrobial activities. These compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents. The structure-activity relationship analysis provides insights into the molecular features contributing to their antimicrobial potency (Bharti, Nath, Tilak, & Singh, 2010).
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-3-5-11(18-2)6-4-10/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGCOVPQJPKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)


![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)
![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)
![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)
![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)
![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)